molecular formula C11H15ClN2S B13759673 Thiadrine hydrochloride CAS No. 21361-95-5

Thiadrine hydrochloride

Cat. No.: B13759673
CAS No.: 21361-95-5
M. Wt: 242.77 g/mol
InChI Key: NDTVIKQHNMODBX-UHFFFAOYSA-N
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Description

Thiadrine hydrochloride, also known as thiamine hydrochloride, is a water-soluble vitamin, commonly referred to as vitamin B1. It is an essential micronutrient for humans and animals, playing a crucial role in carbohydrate metabolism and energy production. Thiamine hydrochloride is widely used in dietary supplements and medications to treat and prevent thiamine deficiency-related conditions such as beriberi and Wernicke-Korsakoff syndrome .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of thiamine hydrochloride involves several steps. One common method includes the reaction of thiamine nitrate with hydrochloric acid. The process typically involves heating concentrated hydrochloric acid to generate hydrogen chloride gas, which is then introduced into a methanol solution containing thiamine nitrate. The reaction mixture is then filtered, washed, and dried to obtain thiamine hydrochloride .

Industrial Production Methods

In industrial settings, the production of thiamine hydrochloride follows a similar process but on a larger scale. The use of chlorosulfonic acid to generate hydrogen chloride gas is common, although it poses safety risks due to its highly toxic nature. To mitigate these risks, alternative methods involving the use of less hazardous chemicals have been developed .

Chemical Reactions Analysis

Types of Reactions

Thiamine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. It is particularly sensitive to degradation under alkaline conditions, heat, and light .

Common Reagents and Conditions

    Oxidation: Thiamine hydrochloride can be oxidized in the presence of oxidizing agents such as hydrogen peroxide.

    Reduction: Reduction reactions typically involve reducing agents like sodium borohydride.

    Substitution: Substitution reactions can occur in the presence of nucleophiles, leading to the formation of different thiamine derivatives.

Major Products

The major products formed from these reactions include thiamine monophosphate, thiamine diphosphate, and thiamine triphosphate, which are biologically active forms of thiamine .

Mechanism of Action

Thiamine hydrochloride exerts its effects by converting into its active form, thiamine pyrophosphate, in the body. Thiamine pyrophosphate acts as a coenzyme in several enzymatic reactions involved in carbohydrate metabolism, including the decarboxylation of pyruvic acid and alpha-keto acids. This process is crucial for the production of energy in the form of adenosine triphosphate (ATP) .

Comparison with Similar Compounds

Similar Compounds

  • Thiamine mononitrate
  • Thiamine diphosphate
  • Thiamine triphosphate
  • Adenosine thiamine diphosphate
  • Adenosine thiamine triphosphate

Uniqueness

Thiamine hydrochloride is unique due to its high solubility in water, making it an ideal form for oral and injectable supplements. Its stability in acidic conditions also makes it suitable for use in various pharmaceutical formulations .

Properties

CAS No.

21361-95-5

Molecular Formula

C11H15ClN2S

Molecular Weight

242.77 g/mol

IUPAC Name

3,4-dimethyl-5-phenyl-1,3-thiazolidin-2-imine;hydrochloride

InChI

InChI=1S/C11H14N2S.ClH/c1-8-10(14-11(12)13(8)2)9-6-4-3-5-7-9;/h3-8,10,12H,1-2H3;1H

InChI Key

NDTVIKQHNMODBX-UHFFFAOYSA-N

Canonical SMILES

CC1C(SC(=N)N1C)C2=CC=CC=C2.Cl

Origin of Product

United States

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